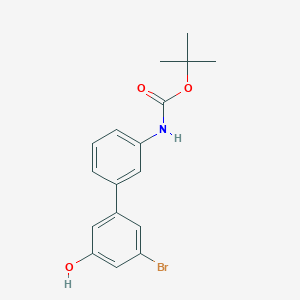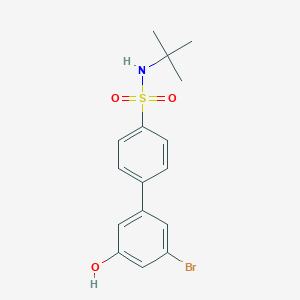
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is a compound of interest to the scientific community due to its potential applications in a variety of fields. This compound is a brominated phenol with a 4-t-butylsulfamoyl group attached to its phenol ring. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). It is believed that the bromine atom of the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) are not fully understood. However, it is thought to have anti-inflammatory and analgesic properties due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, it is thought to have anti-allergic and anti-asthmatic properties due to its ability to inhibit the enzyme 5-lipoxygenase (5-LOX). Finally, it is thought to have cognitive-enhancing properties due to its ability to inhibit the enzyme acetylcholinesterase (AChE).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) for lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of fields. The limitations of using this compound for lab experiments include its relatively low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
The potential future directions for 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) include its use as an anti-inflammatory drug, an analgesic drug, an anti-allergic drug, an anti-asthmatic drug, and a cognitive enhancer. In addition, it could be used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds. Finally, it could be used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
Méthodes De Synthèse
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) can be synthesized using a variety of methods. The most common method involves the reaction of 4-t-butylsulfamoylbenzene with bromine in the presence of a base. The reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is purified by column chromatography. In some cases, the reaction can be optimized by adding a catalyst such as palladium chloride or copper chloride.
Propriétés
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGATXYGUMYSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
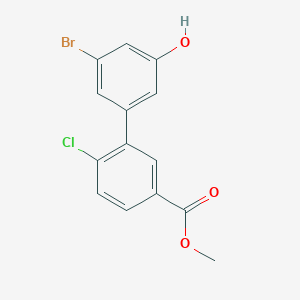
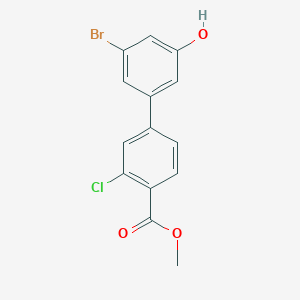

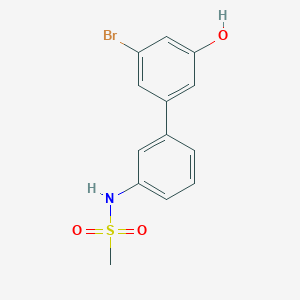

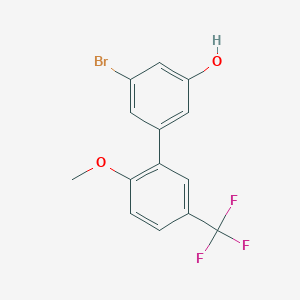
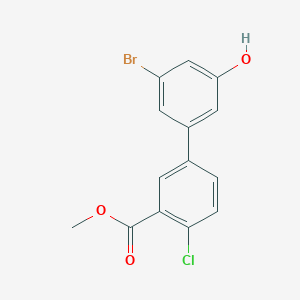



![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)

